3-(4-Acetylphenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

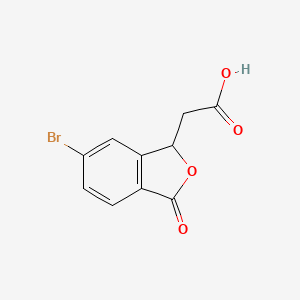

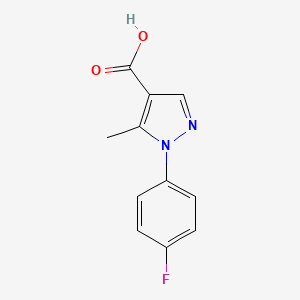

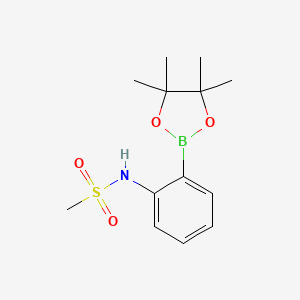

“3-(4-Acetylphenyl)benzonitrile” is a chemical compound with the CAS Number: 253678-90-9 . It has a molecular weight of 221.26 and its IUPAC name is 4’-acetyl [1,1’-biphenyl]-3-carbonitrile .

Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .

Molecular Structure Analysis

The molecular structure of “3-(4-Acetylphenyl)benzonitrile” is represented by the InChI code: 1S/C15H11NO/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9H,1H3 . The molecule contains a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 nitrile (aromatic), and 1 N-nitroso group (aromatic) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Acetylphenyl)benzonitrile” include a molecular weight of 221.25 .

Scientific Research Applications

Corrosion Inhibition

Benzonitrile derivatives have been identified as effective corrosion inhibitors for mild steel in acid mediums. Studies utilizing experimental and computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have shown that these compounds offer excellent protection against corrosion, demonstrating their potential in industrial applications for protecting metal surfaces (Chaouiki et al., 2018).

Antitumor Activity

The synthesis and structural elucidation of new compounds with benzonitrile moieties have shown promising in vitro antitumor activity. For instance, a study on a new thiazole–pyridine anchored compound and its cobalt(II) complex revealed potential against U937 cancer cells, highlighting the therapeutic applications of benzonitrile derivatives (Bera et al., 2021).

Antimicrobial Activity

Benzonitrile derivatives have also been synthesized for antimicrobial purposes. Research focusing on the conversion of chlorosalicylaldehyde into various compounds, including benzonitriles, has demonstrated significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Kumar et al., 2022).

Material Science Applications

In material science, benzonitrile derivatives have been used for the synthesis of nitrogen-containing heterocycles with neoflavonoid moieties. These compounds have potential applications in creating new materials with specific chemical properties (Yagodinets et al., 2019).

Environmental Biotechnology

The regioselective biotransformation of dinitrile compounds by soil bacteria showcases an environmental application, turning benzonitrile derivatives into useful products through microbial processes. This research provides insights into bioremediation techniques and the environmental fate of chemical compounds (Dadd et al., 2001).

Energy Applications

Benzonitrile-based electrolytes have been shown to significantly enhance the operation and long-term stability of dye-sensitized solar cells (DSSCs). These findings contribute to the development of more efficient and durable solar energy technologies (Latini et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used in scientific research due to its unique properties.

Mode of Action

Compounds with similar structures have been known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzonitrile herbicides have been shown to undergo biotransformation via the nitrile hydratase–amidase pathway in certain microorganisms .

Result of Action

It is known that reactions at the benzylic position can lead to various outcomes, including resonance stabilization .

Action Environment

It is known that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .

properties

IUPAC Name |

3-(4-acetylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWQSYBXUHJWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400583 |

Source

|

| Record name | 3-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylphenyl)benzonitrile | |

CAS RN |

253678-90-9 |

Source

|

| Record name | 3-(4-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)